2,2-Dimethylbut-3-ynoic acid
Overview
Description
“2,2-Dimethylbut-3-ynoic acid” is a chemical compound with the CAS Number: 56663-76-4 . It has a molecular weight of 112.13 . The IUPAC name for this compound is 2,2-dimethyl-3-butynoic acid . The physical form of this compound is a colorless to yellow to brown liquid .
Molecular Structure Analysis
The InChI code for “2,2-Dimethylbut-3-ynoic acid” is 1S/C6H8O2/c1-4-6(2,3)5(7)8/h1H,2-3H3,(H,7,8) . This indicates that the compound has a carbon backbone with a carboxylic acid group and a triple bond.
Physical And Chemical Properties Analysis
“2,2-Dimethylbut-3-ynoic acid” is a colorless to yellow to brown liquid . The compound has a molecular weight of 112.13 .
Scientific Research Applications
Extraction and Separation in Metallurgy
2,2-Dimethylbut-3-ynoic acid derivatives have applications in metallurgy, particularly in the extraction and separation of rare earth elements. For instance, a study by Wang et al. (2017) on nonsymmetric (2,3-dimethylbutyl)(2,4,4′-trimethylpentyl)phosphinic acid (INET-3) found it effective for the extraction and separation of heavy rare earths from chloride media. This compound demonstrated superior extraction abilities and was able to efficiently separate heavy rare earth elements, offering potential for metallurgical applications (Wang et al., 2017).
Organic Synthesis
In organic synthesis, derivatives of 2,2-Dimethylbut-3-ynoic acid are used as intermediates. A study by Lovmo et al. (2017) introduced 2,2-Dimethyl-5-(triphenylphosphoranylidene)acetyl-1,3-dioxan-4,6-dione as a new activated β-ketoacyl equivalent, derived from a reaction involving a stable ylide and Meldrum’s acid. This compound was used to synthesize 3-enoyltetramic acids, highlighting its utility in creating novel organic compounds (Lovmo et al., 2017).
Photovoltaic Research
The compound has found use in photovoltaic research. Kim et al. (2006) engineered novel organic sensitizers for solar cell applications, which included 2,2-Dimethylbut-3-ynoic acid derivatives. These compounds, when anchored onto TiO2 film, showed high incident photon to current conversion efficiency, indicating their potential in improving solar cell performance (Kim et al., 2006).
Luminescence and Phosphor Research
In luminescence and phosphor research, derivatives of 2,2-Dimethylbut-3-ynoic acid have been employed to enhance photoluminescence intensity. Jung et al. (2008) studied the effect of N, N-Dimethylformamide (DMF), a derivative, on the morphology and luminescence properties of Y2O3:Eu3+ red phosphor. They found that adding DMF to the spray solution significantly enhanced the photoluminescence intensity, suggesting its application in improving the luminous properties of phosphor materials (Jung et al., 2008).
Safety And Hazards
The safety information for “2,2-Dimethylbut-3-ynoic acid” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 , which provide guidance on how to handle the compound safely.
properties
IUPAC Name |
2,2-dimethylbut-3-ynoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-4-6(2,3)5(7)8/h1H,2-3H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDPCILUMOPENA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10552247 | |
Record name | 2,2-Dimethylbut-3-ynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10552247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylbut-3-ynoic acid | |
CAS RN |
56663-76-4 | |
Record name | 2,2-Dimethyl-3-butynoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56663-76-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Dimethylbut-3-ynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10552247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dimethylbut-3-ynoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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